N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid
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Overview
Description
N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid: is a complex organic compound that belongs to the class of ergoline derivatives. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines and Parkinson’s disease. This particular compound is notable for its unique structure, which includes an azidoethyl group and a methanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the ergoline core, which is derived from lysergic acid.
Azidoethyl Group Introduction: The azidoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate azide source reacts with an alkyl halide.
Methanesulfonamide Formation: The methanesulfonamide moiety is formed by reacting methanesulfonyl chloride with an amine group on the ergoline core.
Final Coupling: The final step involves coupling the azidoethyl and methanesulfonamide-modified ergoline with (Z)-2-butenedioate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidoethyl group, leading to the formation of nitro or nitrile derivatives.
Reduction: Reduction of the azido group can yield amine derivatives, which can further react to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ergoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the effects of ergoline derivatives on cellular processes. Its azido group makes it a useful tool for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules.
Medicine
Medically, this compound has potential applications in the treatment of neurological disorders due to its ergoline core. It may also serve as a lead compound for the development of new drugs targeting specific receptors in the brain.
Industry
In the industrial sector, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid involves its interaction with specific molecular targets in the body. The ergoline core is known to interact with serotonin and dopamine receptors, modulating their activity. The azidoethyl group can participate in click chemistry reactions, allowing for the targeted delivery of the compound to specific sites in the body.
Comparison with Similar Compounds
Similar Compounds
Lysergic Acid Diethylamide (LSD): Another ergoline derivative known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease.
Uniqueness
N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid is unique due to its combination of an azidoethyl group and a methanesulfonamide moiety
Properties
CAS No. |
78463-86-2 |
---|---|
Molecular Formula |
C23H28N6O6S |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H24N6O2S.C4H4O4/c1-24-11-13(12-25(28(2,26)27)7-6-22-23-20)8-16-15-4-3-5-17-19(15)14(10-21-17)9-18(16)24;5-3(6)1-2-4(7)8/h3-5,8,10,16,18,21H,6-7,9,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,18-;/m1./s1 |
InChI Key |
BOHDKBGWKRCEIT-VQAQLOKVSA-N |
Isomeric SMILES |
CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN(CCN=[N+]=[N-])S(=O)(=O)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CN(CCN=[N+]=[N-])S(=O)(=O)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CN(CCN=[N+]=[N-])S(=O)(=O)C.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gyki 32887; Gyki-32887; Gyki32887; RGH-7825; RGH 7825; RGH7825; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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